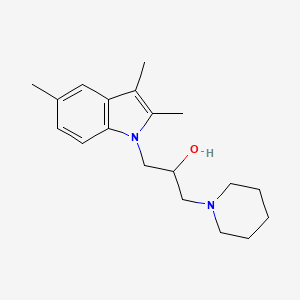

1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. It is a synthetic compound that has been synthesized in recent years and has been found to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Fluorination and Receptor Ligands

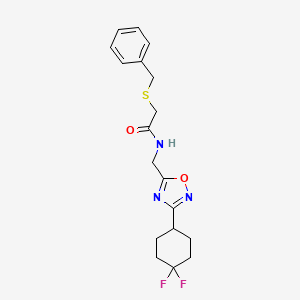

One study focused on the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, aiming to develop selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This research highlights the pharmacokinetic advantages of incorporating fluorine into ligands, significantly impacting their oral absorption and basicity. It underscores the potential of such modified compounds in enhancing drug efficacy and selectivity for the 5-HT1D receptor, indicative of their application in neurological and psychiatric disorders (M. B. van Niel et al., 1999).

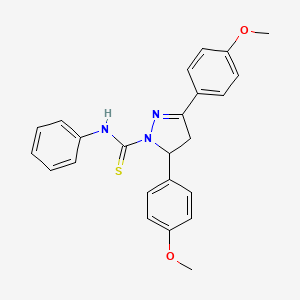

Antidepressants Beyond SSRIs

Another area of application is in the development of new antidepressants beyond the scope of selective serotonin reuptake inhibitors (SSRIs). A series of 1-aryloxy-3-piperidinylpropan-2-ols possessing potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition was discovered, showcasing a novel approach to treating depression. These compounds exhibit selective and high affinity at the 5-HT1A receptor, demonstrating their potential as effective antidepressants with dual activities (K. Takeuchi et al., 2003).

Synthesis and Antidepressant Activity

Research into the synthesis of rigid analogues of SSRIs has also been conducted, where several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were prepared and evaluated for antidepressant activity. This study provides insights into the chemical modifications that can enhance the antidepressant properties of SSRIs, offering a foundation for developing more effective treatments for depression (S. Kiran Kumar et al., 2004).

Antifungal Agents

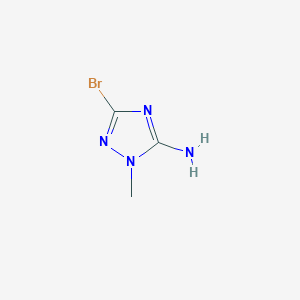

The design of new antifungal agents represents another critical application. A study on the synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols revealed compounds with potent MICs against Candida albicans, showcasing the utility of such molecules in combating fungal infections. This research underscores the importance of exploring diverse chemical structures for developing new antifungal therapies (Rémi Guillon et al., 2009).

Propiedades

IUPAC Name |

1-piperidin-1-yl-3-(2,3,5-trimethylindol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c1-14-7-8-19-18(11-14)15(2)16(3)21(19)13-17(22)12-20-9-5-4-6-10-20/h7-8,11,17,22H,4-6,9-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJLVIBQTRNFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)

![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)

![3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2963996.png)

![3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2964000.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one](/img/structure/B2964002.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2964012.png)

![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)